Arachidonyl Glycine
Arachidonyl Glycine
N-arachidonoylglycine is biologically active derivative of anandamide It is a N-acylglycine and a fatty amide. It derives from an arachidonic acid. It is a conjugate acid of a N-arachidonoylglycinate.
N-Arachidonoyl glycine, also known as nagly or ema-1 20:4, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-arachidonoyl glycine is considered to be a fatty amide lipid molecule. N-Arachidonoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Arachidonoyl glycine has been primarily detected in blood. Within the cell, N-arachidonoyl glycine is primarily located in the membrane (predicted from logP). N-Arachidonoyl glycine can be biosynthesized from arachidonic acid.
N-Arachidonoyl glycine, also known as nagly or ema-1 20:4, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-arachidonoyl glycine is considered to be a fatty amide lipid molecule. N-Arachidonoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Arachidonoyl glycine has been primarily detected in blood. Within the cell, N-arachidonoyl glycine is primarily located in the membrane (predicted from logP). N-Arachidonoyl glycine can be biosynthesized from arachidonic acid.
Brand Name:
Vulcanchem
CAS No.:
179113-91-8
VCID:
VC0109906
InChI:
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
Molecular Formula:
C22H35NO3
Molecular Weight:
361.5 g/mol
Arachidonyl Glycine
CAS No.: 179113-91-8
Reference Standards
VCID: VC0109906
Molecular Formula: C22H35NO3
Molecular Weight: 361.5 g/mol
CAS No. | 179113-91-8 |
---|---|
Product Name | Arachidonyl Glycine |
Molecular Formula | C22H35NO3 |
Molecular Weight | 361.5 g/mol |
IUPAC Name | 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid |
Standard InChI | InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | YLEARPUNMCCKMP-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | N-arachidonoylglycine is biologically active derivative of anandamide It is a N-acylglycine and a fatty amide. It derives from an arachidonic acid. It is a conjugate acid of a N-arachidonoylglycinate. N-Arachidonoyl glycine, also known as nagly or ema-1 20:4, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-arachidonoyl glycine is considered to be a fatty amide lipid molecule. N-Arachidonoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Arachidonoyl glycine has been primarily detected in blood. Within the cell, N-arachidonoyl glycine is primarily located in the membrane (predicted from logP). N-Arachidonoyl glycine can be biosynthesized from arachidonic acid. |
Synonyms | (all-Z)-N-(1-Oxo-5,8,11,14-eicosatetraenyl)glycine;_x000B_N-[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]glycine;_x000B_N-[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]glycine;_x000B_N-Arachidonyl Glycine; N-[1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]-glycine |
PubChem Compound | 5283389 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume